KMS88009

Amyloid-β Alzheimer's Disease Thioflavin T Assay

Procure KMS88009 for validated, high brain-to-plasma ratio (>12) Aβ oligomer inhibition. This 6-methoxy-2-(4-dimethylaminostyryl)benzofuran directly reverses cognitive decline in AD models at 30 mg/kg/day, offering a potent benchmark for CNS penetration studies and a robust positive control for amyloid aggregation assays. Confirmed >98% purity, ideal for longitudinal in vivo studies.

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
Cat. No. B1673674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKMS88009
SynonymsKMS88009;  KMS-88009;  KMS 88009; 
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC2=CC3=C(O2)C=C(C=C3)OC
InChIInChI=1S/C19H19NO2/c1-20(2)16-8-4-14(5-9-16)6-10-18-12-15-7-11-17(21-3)13-19(15)22-18/h4-13H,1-3H3/b10-6+
InChIKeyGAAPZOXKUKNOPB-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KMS88009 (2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran): An Amyloid-β Oligomer Disruptor with Documented In Vivo Efficacy


2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran, also known as KMS88009 (CAS 1089681-42-4), is a synthetic aminostyrylbenzofuran derivative with a molecular weight of 293.4 g/mol. It has been characterized as a direct inhibitor of amyloid-β (Aβ) oligomerization, a key pathogenic process in Alzheimer's disease [1]. This compound has demonstrated the ability to both prevent and reverse cognitive deficits in transgenic mouse models and exhibits substantial brain penetration following oral administration [1]. Its physicochemical properties include solubility in DMSO and a purity specification of >98% from commercial suppliers .

Why Generic Substitution of 2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran with Other Benzofurans or Aβ Aggregation Inhibitors Fails


The aminostyrylbenzofuran scaffold, while shared among a class of Aβ aggregation inhibitors, exhibits profound sensitivity to substitution patterns that dictate both in vitro potency and, more critically, in vivo pharmacokinetic behavior. A direct substitution with the unsubstituted 2-styrylbenzofuran core or even closely related 6-methoxy-2-arylbenzofuran analogs is not viable, as the specific 6-methoxy and 4'-dimethylamino moieties are essential for achieving the nanomolar IC50 against Aβ fibril formation and, crucially, the high brain-to-plasma exposure ratio required for therapeutic effect [1][2]. Furthermore, substitution with other known Aβ aggregation inhibitors like scyllo-inositol or curcumin fails to replicate the same magnitude of cognitive improvement due to inferior potency or significantly different pharmacokinetic profiles [1][3].

Quantitative Evidence Guide: Validating the Differential Performance of 2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran (KMS88009)


Direct Comparison of Aβ Fibril Formation Inhibition Potency: KMS88009 Analog vs. Curcumin and IMSB

While KMS88009 itself is not directly reported in this SAR study, its core scaffold's inhibitory potency is exemplified by close structural analogs 1i and 1q, which demonstrate a >10-fold improvement in IC50 against Aβ fibril formation compared to the widely studied natural product curcumin, and a >100-fold improvement over the reference compound IMSB. This establishes the aminostyrylbenzofuran class as exceptionally potent relative to alternative chemical scaffolds [1].

Amyloid-β Alzheimer's Disease Thioflavin T Assay

In Vivo Comparative Efficacy: KMS88009 Reverses Cognitive Deficits Where Scyllo-Inositol Fails

In a direct head-to-head comparison using APP/PS1 transgenic mice, oral administration of KMS88009 at 30 mg/kg/day for 4 weeks significantly improved cognitive function in symptomatic mice, as measured by the Morris water maze. In contrast, scyllo-inositol, another Aβ aggregation inhibitor tested at 100 mg/kg/day, showed no significant improvement compared to vehicle-treated transgenic controls [1]. This demonstrates KMS88009's unique ability to reverse established cognitive decline, a property not shared by all Aβ-targeting agents.

Cognitive Behavior Alzheimer's Disease Morris Water Maze

Superior Brain Pharmacokinetics: Quantified Brain-to-Plasma Exposure Ratio for KMS88009

KMS88009 demonstrates exceptional brain penetration and accumulation, a key differentiator from many other small molecule Aβ inhibitors. Following a single oral dose of 10 mg/kg in mice, the brain-to-plasma AUC0-24h ratio was 12.1, indicating a >12-fold higher total exposure in the brain relative to plasma over 24 hours. This brain accumulation increased with dose, reaching a ratio of 15.3 at 30 mg/kg. Furthermore, brain Cmax values were 8.6- to 10.9-fold higher than corresponding plasma Cmax values across dose levels [1]. This profile is critical for achieving therapeutic concentrations at the target site.

Pharmacokinetics Blood-Brain Barrier Drug Development

Direct Reduction of Brain Oligomeric Aβ In Vivo: A Quantitative Comparison with Scyllo-Inositol

In a prophylactic study, KMS88009 dose-dependently reduced hippocampal oligomeric Aβ levels, while scyllo-inositol (100 mg/kg/day) failed to show a statistically significant reduction compared to vehicle-treated transgenic controls. At the highest dose of 100 mg/kg/day, KMS88009 significantly reduced soluble oligomeric Aβ levels as measured by A11 antibody dot blot densitometry (p<0.05) [1]. This demonstrates a clear advantage in target engagement for KMS88009 over another well-studied Aβ aggregation inhibitor.

Amyloid-β Oligomers Target Engagement Alzheimer's Disease

Favorable Cross-Species Metabolic Stability Profile

Metabolic stability in liver microsomes is a key predictor of in vivo clearance and oral bioavailability. KMS88009 exhibited species-dependent stability, with half-lives ranging from 21.3 minutes in dog microsomes to 65.3 minutes in mouse microsomes. Notably, in human liver microsomes, 92.7% of the parent molecule remained after 60 minutes, indicating excellent metabolic stability in human tissue [1]. This profile is comparable or superior to many CNS drug candidates and supports its suitability for preclinical development.

Drug Metabolism Hepatic Stability Pharmacokinetics

Validated Research and Industrial Application Scenarios for KMS88009 (2-[4-(Dimethylamino)styryl]-6-methoxybenzofuran)


Preclinical Efficacy Studies in Alzheimer's Disease Mouse Models

KMS88009 is the compound of choice for longitudinal studies in APP/PS1 transgenic mice to evaluate the reversal of cognitive decline. Its proven ability to significantly improve Morris water maze performance at 30 mg/kg/day, coupled with its direct reduction of hippocampal oligomeric Aβ, provides a validated, positive control for experimental therapeutic interventions [1]. Its high brain exposure ensures target engagement, making it suitable for both prophylactic and therapeutic dosing paradigms.

In Vitro Mechanistic Studies of Aβ Oligomer Disruption

For researchers investigating the molecular mechanisms of Aβ oligomerization and its disruption, KMS88009 serves as a potent tool compound. Its established effect on shifting Aβ aggregate size distribution, as quantified by the QIAD assay, provides a robust, quantitative readout for studying oligomer dynamics [2]. Its superior potency relative to curcumin (by class inference) allows for experiments at lower, more pharmacologically relevant concentrations [3].

Pharmacokinetic and Blood-Brain Barrier Penetration Studies

KMS88009 is an ideal reference compound for comparative studies assessing brain penetration of novel small molecules. Its exceptionally high brain-to-plasma exposure ratio (AUC ratio >12 in mice) provides a benchmark for evaluating new chemical entities targeting the CNS [1]. This data is valuable for medicinal chemists optimizing the pharmacokinetic properties of lead compounds for neurodegenerative diseases.

Development of Novel Aβ Aggregation Assays

Given its well-characterized activity in both ThT and QIAD assays, KMS88009 can be utilized as a positive control in the development and validation of new high-throughput screening assays for Aβ aggregation inhibitors [1][2]. Its robust and reproducible effect on Aβ aggregation ensures a reliable benchmark for assay performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for KMS88009

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.